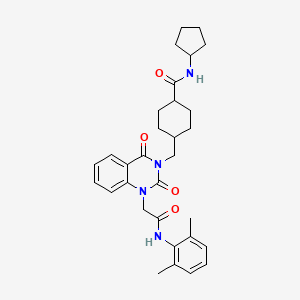![molecular formula C22H18N2O6 B11443527 [4-({[7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B11443527.png)
[4-({[7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[7-(FURAN-2-YL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO]PHENYL}ACETIC ACID is a complex organic compound that features a furan ring, a hexahydroquinoline core, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[7-(FURAN-2-YL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO]PHENYL}ACETIC ACID typically involves multi-step organic synthesis. The process begins with the formation of the hexahydroquinoline core, which can be synthesized through a Povarov reaction involving an aniline derivative, an aldehyde, and an alkene. The furan ring is then introduced via a cyclization reaction. The final step involves the coupling of the furan-hexahydroquinoline intermediate with phenylacetic acid under amide bond-forming conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Povarov reaction and cyclization steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[7-(FURAN-2-YL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO]PHENYL}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl groups in the hexahydroquinoline core can be reduced to form alcohols.
Substitution: The phenylacetic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives of the hexahydroquinoline core.
Substitution: Halogenated or nitrated derivatives of the phenylacetic acid moiety.
Scientific Research Applications
2-{4-[7-(FURAN-2-YL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO]PHENYL}ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 2-{4-[7-(FURAN-2-YL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO]PHENYL}ACETIC ACID involves its interaction with specific molecular targets. The furan ring and hexahydroquinoline core can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
2-Furanacetic Acid: Shares the furan ring but lacks the hexahydroquinoline core.
Hexahydroquinoline Derivatives: Similar core structure but different substituents.
Phenylacetic Acid Derivatives: Similar moiety but different core structures.
Uniqueness
2-{4-[7-(FURAN-2-YL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO]PHENYL}ACETIC ACID is unique due to its combination of a furan ring, hexahydroquinoline core, and phenylacetic acid moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C22H18N2O6 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-[4-[[7-(furan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carbonyl]amino]phenyl]acetic acid |
InChI |
InChI=1S/C22H18N2O6/c25-18-10-13(19-2-1-7-30-19)9-17-15(18)11-16(22(29)24-17)21(28)23-14-5-3-12(4-6-14)8-20(26)27/h1-7,11,13H,8-10H2,(H,23,28)(H,24,29)(H,26,27) |
InChI Key |
FVABGAHXOAFKLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-chloro-6-fluorophenyl)-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11443451.png)
![diethyl 1-{2-[benzyl(4-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11443458.png)

![N-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11443467.png)
![6-bromo-2-(furan-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11443468.png)
![N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B11443482.png)
![2-(3-bromophenyl)-6-chloro-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11443492.png)
![2-(ethylsulfanyl)-8,8-dimethyl-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11443507.png)
![Ethyl 4-{5-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-1-yl}benzoate](/img/structure/B11443512.png)

![N-(4-Ethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B11443518.png)
![Ethyl 4-({2-[(2,5-dimethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11443525.png)
![6-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B11443535.png)
![[(5S,7R)-3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-(4-phenyl-piperazin-1-yl)-methanone](/img/structure/B11443539.png)
